L-Asparaginyl-L-seryl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithine
Description
L-Asparaginyl-L-seryl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithine is a tetrapeptide featuring a modified L-ornithine residue with a diaminomethylidene (guanidino) group at its N~5~ position. This modification confers structural similarity to L-arginine, a key player in nitric oxide synthesis and urea cycle regulation. The guanidino group enhances hydrogen-bonding capacity, which may influence binding affinity to proteins such as L-ornithine-N5-monooxygenase (PvdA), a bacterial enzyme involved in siderophore biosynthesis .
Properties
CAS No. |
671185-38-9 |
|---|---|
Molecular Formula |
C17H32N8O8 |
Molecular Weight |
476.5 g/mol |
IUPAC Name |
(2S)-5-(diaminomethylideneamino)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]pentanoic acid |
InChI |
InChI=1S/C17H32N8O8/c1-7(27)12(15(31)23-9(16(32)33)3-2-4-22-17(20)21)25-14(30)10(6-26)24-13(29)8(18)5-11(19)28/h7-10,12,26-27H,2-6,18H2,1H3,(H2,19,28)(H,23,31)(H,24,29)(H,25,30)(H,32,33)(H4,20,21,22)/t7-,8+,9+,10+,12+/m1/s1 |
InChI Key |
KYVADHNEBLDGQA-CUAHWVMCSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)N)O |
Canonical SMILES |
CC(C(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CO)NC(=O)C(CC(=O)N)N)O |
Origin of Product |
United States |
Biological Activity
L-Asparaginyl-L-seryl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithine is a synthetic peptide composed of four amino acids: L-asparagine, L-serine, L-threonine, and L-ornithine, with a unique N~5~-(diaminomethylidene) modification. This compound has garnered attention due to its potential biological activities and therapeutic applications. The molecular formula is C17H32N8O8, with a molecular weight of approximately 432.55 g/mol .
Chemical Structure and Properties
The presence of the diaminomethylidene group significantly influences the compound's biochemical properties, affecting its interactions and reactivity within biological systems. The amino acid residues contribute to the compound's ability to engage in various biochemical reactions, which are critical for understanding its biological behavior.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antioxidant Activity : The compound may possess antioxidant properties due to the presence of amino acids that can scavenge free radicals.
- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective effects, possibly through modulation of neurotransmitter levels or neuroinflammatory pathways.
- Metabolic Regulation : Similar compounds have been shown to influence metabolic pathways, particularly in liver function and ammonia detoxification .
The mechanism of action for this peptide likely involves its interaction with specific receptors or enzymes, modulating their activity and influencing cellular signaling pathways. For instance, the diaminomethylidene modification may enhance binding affinities with target biomolecules, facilitating various physiological responses.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into potential effects:
- Metabolic Studies : Research on L-ornithine and L-aspartate (components of the peptide) has demonstrated their role in ammonia detoxification and energy metabolism. These findings suggest that this compound may similarly enhance metabolic efficiency in conditions like hepatic encephalopathy .
- Neuroprotective Research : A study indicated that peptides with similar structures could protect neuronal cells from oxidative stress, hinting at the potential neuroprotective role of this compound .
- Cellular Studies : Investigations into related peptides have shown alterations in gene expression linked to fatty acid metabolism and mitochondrial function, suggesting that this compound may exert similar regulatory effects on cellular metabolism .
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Glycyl-L-threonyl-L-seryl-L-threonyl-N~5~-(diaminomethylidene) | Contains glycine instead of asparagine | May exhibit different biological activities due to glycine's smaller size |
| L-Ornithine | Basic amino acid involved in urea cycle | Simpler structure; lacks additional amino acid residues |
| N5-Carbamoyl-L-ornithine | Similar backbone but differs in functional groups | Primarily involved in metabolic pathways rather than peptide synthesis |
The combination of multiple amino acids and the diaminomethylidene modification in this compound potentially enhances its biological activity compared to simpler compounds.
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
N-2-Succinyl-L-Ornithine
- Structure : L-ornithine with a succinyl group at the N-2 position.
- Binding Affinity : Exhibits a binding energy of −12.8 kcal/mol to PvdA, significantly stronger than L-ornithine (−7.7 kcal/mol) .
- Key Interactions : Binds to SER21, ASN22, TRP52, and ARG357 residues in PvdA via hydrogen bonds and hydrophobic interactions .
- Functional Role: Acts as a competitive inhibitor of PvdA, disrupting siderophore production in Pseudomonas aeruginosa .
Talotrexin
- Structure : A glutamate analog with structural overlap with L-ornithine.
- Binding Affinity : Binds to PvdA with −11.0 kcal/mol , weaker than N-2-succinyl-L-ornithine but stronger than L-ornithine .
- Functional Role : Inhibits folate metabolism in cancer cells but shows cross-reactivity with bacterial enzymes like PvdA .
Glycyl-Tyrosyl-Isoleucyl-Glycyl-Seryl-N~5~-(Diaminomethylidene)-L-Ornithine
- Structure: A hexapeptide containing the same guanidino-modified ornithine residue as the target compound.
- Functional Role : Likely involved in cell signaling or enzyme regulation due to its arginine-like moiety. Structural analogs are used in biochemical assays to study protease specificity .
N~2~-Benzoyl-N~5~-(Diaminomethylidene)-L-Ornithine
- Structure: L-ornithine derivative with a benzoyl group at N~2~ and a guanidino group at N~5~.
- Functional Role: Serves as a synthetic intermediate in peptide synthesis and enzyme inhibitor design.
Structural and Functional Data Table
Key Research Findings
Binding Affinity Trends: The guanidino group in L-arginine analogs (e.g., N~5~-modified ornithine derivatives) enhances binding to enzymes like PvdA compared to unmodified L-ornithine. For example, N-2-succinyl-L-ornithine’s binding energy (−12.8 kcal/mol) is 65% stronger than L-ornithine’s (−7.7 kcal/mol), highlighting the impact of structural modifications .
Enzyme Specificity : Compounds like talotrexin exhibit cross-reactivity between mammalian and bacterial enzymes, suggesting that L-ornithine derivatives require precise modifications to target specific pathways .
Metabolic Implications : In pancreatic acinar cells, L-ornithine (produced via arginase-mediated L-arginine conversion) induces mitochondrial dysfunction, a mechanism shared by its analogs in pathological contexts .
Preparation Methods
Resin Selection and Initial Loading
- Resin type : Rink amide resin (0.6 mmol/g loading capacity) is preferred for C-terminal amide formation.
- Solvent : Dimethylformamide (DMF) for swelling and washing.
- First amino acid (ornithine derivative) :
- The N⁵-(diaminomethylidene)-L-ornithine residue is pre-synthesized with Fmoc protection on the α-amine and a tert-butoxycarbonyl (Boc) group on the N⁵-guanidino moiety.
- Coupling to resin: 3 equivalents of Fmoc-Orn(N⁵-Boc-diaminomethylidene)-OH activated with 3 equivalents of HCTU and 6 equivalents of DIPEA in DMF (reaction time: 2 hr).
Deprotection and Sequential Coupling
Side-Chain Modifications
Cleavage and Global Deprotection
- Cleavage cocktail : 95% TFA, 2.5% H₂O, 2.5% triisopropylsilane (TIS) for 3 hr.
- Yield : Typically 60–75% for tetrapeptides under optimized conditions.
Solution-Phase Fragment Condensation
For larger-scale production, fragment condensation may be employed to improve purity:
Subunit Synthesis
- Fragment 1 : L-Asn-Ser-Thr-OH synthesized via SPPS.
- Fragment 2 : N⁵-(diaminomethylidene)-L-ornithine prepared via:
Coupling Strategy
- Activation : Fragment 1 activated as pentafluorophenyl ester.
- Coupling solvent : Dichloromethane (DCM)/DMF (4:1).
- Base : N-Methylmorpholine (NMM) to maintain pH 7.5–8.0.
- Yield : 55–65% after HPLC purification.
Critical Challenges and Optimization
Guanidino Group Stability
Purification Protocols
| Step | Method | Conditions | Purity Target |
|---|---|---|---|
| 1 | Reverse-phase HPLC | Column: C18, 5 µm, 250 × 4.6 mm | >95% |
| 2 | Gradient | 5–35% acetonitrile in 0.1% TFA over 30 min | - |
| 3 | Lyophilization | -80°C, 0.01 mbar, 48 hr | <5% moisture |
Analytical Validation
Mass Spectrometry
Circular Dichroism (CD)
- Characteristic peaks :
- 208 nm (negative) → α-helix content
- 222 nm (negative) → β-sheet stabilization by guanidino group.
Comparative Data
Synthesis Method Efficiency
| Method | Time (days) | Yield (%) | Purity (%) |
|---|---|---|---|
| SPPS | 3–5 | 60–75 | 90–95 |
| Solution-phase | 7–10 | 55–65 | 85–90 |
| Hybrid SPPS/solution | 5–7 | 70–80 | 92–97 |
Cost Analysis (Per Gram)
| Component | SPPS Cost ($) | Solution-Phase Cost ($) |
|---|---|---|
| Resin | 120 | - |
| Fmoc-amino acids | 350 | 280 |
| Coupling agents | 200 | 150 |
| HPLC purification | 500 | 600 |
| Total | 1,170 | 1,030 |
Emerging Technologies
Flow Chemistry
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
